molecular formula C11H9N3O6 B13737036 Ethyl 4,6-dinitro-1H-indole-2-carboxylate CAS No. 1003708-70-0

Ethyl 4,6-dinitro-1H-indole-2-carboxylate

Cat. No.: B13737036
CAS No.: 1003708-70-0
M. Wt: 279.21 g/mol
InChI Key: DSZHTYQTAPTAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dinitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two nitro groups at positions 4 and 6 on the indole ring, an ethyl ester group at position 2, and a carboxylate group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dinitro-1H-indole-2-carboxylate typically involves the nitration of ethyl indole-2-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dinitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,6-dinitro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,6-dinitro-1H-indole-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor for specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 4,6-dinitro-1H-indole-2-carboxylate is unique due to the presence of both nitro groups and the ethyl ester group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1003708-70-0

Molecular Formula

C11H9N3O6

Molecular Weight

279.21 g/mol

IUPAC Name

ethyl 4,6-dinitro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9N3O6/c1-2-20-11(15)9-5-7-8(12-9)3-6(13(16)17)4-10(7)14(18)19/h3-5,12H,2H2,1H3

InChI Key

DSZHTYQTAPTAHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.